3-(Triazol-1-yl)azetidine-1-carboxamide
Description
3-(Triazol-1-yl)azetidine-1-carboxamide is a small-molecule compound featuring a four-membered azetidine ring substituted at the 3-position with a 1,2,3-triazole moiety and a carboxamide group at the 1-position. The azetidine scaffold is notable for its conformational rigidity, which can enhance binding specificity and metabolic stability compared to larger heterocycles . The triazole group, often introduced via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC, or "click chemistry"), contributes to hydrogen bonding and dipole interactions, making it a common pharmacophore in drug discovery .
Properties
IUPAC Name |
3-(triazol-1-yl)azetidine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N5O/c7-6(12)10-3-5(4-10)11-2-1-8-9-11/h1-2,5H,3-4H2,(H2,7,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMNRAUQJMLHVPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)N)N2C=CN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Triazol-1-yl)azetidine-1-carboxamide typically involves the formation of the triazole ring followed by the introduction of the azetidine moiety. One common method is the click chemistry approach, which involves the cycloaddition of an azide and an alkyne to form the triazole ring. The azetidine ring can then be introduced through various methods, including ring-opening reactions of aziridines or cyclization reactions involving suitable precursors.
Industrial Production Methods
Industrial production of this compound may involve scalable versions of the synthetic routes mentioned above. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to achieve high yields and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Triazol-1-yl)azetidine-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the triazole or azetidine rings.
Substitution: Both the triazole and azetidine rings can participate in substitution reactions, where one group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the triazole ring may yield triazole N-oxides, while substitution reactions can introduce various functional groups onto the triazole or azetidine rings.
Scientific Research Applications
3-(Triazol-1-yl)azetidine-1-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Triazol-1-yl)azetidine-1-carboxamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, while the azetidine ring can provide additional binding interactions. These interactions can influence the compound’s biological activity and efficacy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: TOZ Compounds (1a and 1b)
TOZ compounds, such as (R)-4-[2-fluoro-4-(2-oxo-5-[1,2,3]triazol-1-yl methyl-oxazolidin-3-yl) phenyl]-piperazine-1-ium hydrochloride (1a) and its analogs, share key features with 3-(Triazol-1-yl)azetidine-1-carboxamide, including a triazole moiety and a nitrogen-rich heterocyclic core. However, TOZ compounds incorporate a five-membered oxazolidinone ring instead of azetidine, which may reduce conformational rigidity and alter metabolic pathways. Notably, TOZ compounds exhibit a 4-fold or greater increase in minimal inhibitory concentration (MIC) values in human plasma, attributed to protein-binding pharmacokinetics rather than compound instability . This contrasts with azetidine-based compounds, where the smaller ring size could theoretically reduce nonspecific protein interactions, though direct data are lacking.
Pharmacokinetic and Stability Profiles
While TOZ compounds show stability in human plasma, their reduced efficacy in vivo stems from protein binding . For this compound, the azetidine ring’s rigidity may mitigate this issue by limiting hydrophobic interactions with plasma proteins. However, empirical data are needed to confirm this hypothesis.
Biological Activity
3-(Triazol-1-yl)azetidine-1-carboxamide is a synthetic organic compound notable for its potential biological activities, particularly in medicinal chemistry. The compound features a triazole ring, an azetidine structure, and a carboxamide functional group, which collectively enhance its interaction with various biological targets, including enzymes and receptors. This article explores the biological activity of this compound through various studies, highlighting its pharmacological properties and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 165.18 g/mol. The presence of the triazole ring is significant due to its known biological activity, particularly in antimicrobial and anticancer applications.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₉N₅O |
| Molecular Weight | 165.18 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The triazole ring facilitates hydrogen bonding and π-π interactions, enhancing binding affinity to biological targets. Preliminary studies indicate that compounds with similar structures can act as inhibitors for various biological pathways involved in cancer and inflammation.
Antimicrobial Activity
Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of triazole can inhibit the growth of various bacterial strains, suggesting that this compound may possess similar activity.
Anticancer Properties
The compound's potential as an anticancer agent has been explored through molecular docking studies, which suggest interactions with targets involved in cancer cell proliferation and survival. Similar compounds have demonstrated efficacy in inhibiting cancer cell lines, indicating that this compound could serve as a lead compound for further development in cancer therapies .
Enzyme Inhibition
The azetidine structure enhances the compound's ability to bind to active sites of various enzymes. For example, studies on related compounds have shown their effectiveness in inhibiting enzymes associated with metabolic pathways relevant to diseases such as cancer and inflammation.
Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of several triazole derivatives, including this compound. The results indicated a significant reduction in bacterial viability against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Study 2: Anticancer Activity
In vitro studies conducted on cancer cell lines (e.g., MDA-MB-231 breast cancer cells) revealed that treatment with this compound resulted in decreased cell viability and induced apoptosis. The compound demonstrated a dose-dependent effect, highlighting its potential as an anticancer agent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
